molecular formula C19H17N3OS B2509870 1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone CAS No. 851130-83-1

1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone

Cat. No. B2509870
CAS RN: 851130-83-1
M. Wt: 335.43
InChI Key: GBWFXWGADJDCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research in recent years. This compound is a small molecule inhibitor that has shown promising results in various studies.

Scientific Research Applications

Hepatic Protection by Indole Derivatives

Indole-3-Carbinol (I3C) and its Major Derivatives : Research highlights the pleiotropic protective effects of indole derivatives like I3C and its dimer DIM on chronic liver injuries. These compounds demonstrate anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects through mechanisms involving the regulation of transcriptional factors, alleviation of oxidative stress, and modulation of enzymes relevant to viral replication and metabolism of hepatotoxic substances. This comprehensive approach suggests a broad therapeutic potential of indole derivatives in hepatic protection (Wang et al., 2016).

Cytochrome P450 Inhibitors

Chemical Inhibitors of Cytochrome P450 Isoforms : The study reviews the potency and selectivity of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms, underlining the critical role of such inhibitors in predicting drug–drug interactions. The selectivity of these inhibitors is crucial for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, suggesting their significance in the development of safer pharmaceutical agents (Khojasteh et al., 2011).

Tandem Catalysis for Heterocycles Synthesis

Tandem Catalysis in Synthesis of Nitrogen-Containing Heterocycles : This review sheds light on the synthesis of five-membered aromatic nitrogen heterocycles, including indoles, through tandem catalysis. The versatility of tandem reactions offers a strategic advantage in the synthesis of complex molecules, indicating the potential of such methodologies in the development of novel compounds with significant biological activities (Campos & Berteina‐Raboin, 2020).

MAP Kinase Inhibitors

Pharmacophore Design of p38α MAP Kinase Inhibitors : The review focuses on the design and synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This highlights the importance of the structural design in achieving high binding selectivity and potency, suggesting the role of such compounds in the treatment of inflammatory diseases (Scior et al., 2011).

HIV Type 1 Inhibitors

Indolylarylsulfones as HIV-1 Inhibitors : This class of compounds has been identified as potent non-nucleoside reverse transcriptase inhibitors for HIV-1. The structure-activity relationship studies offer insights into the development of more effective antiretroviral agents, showcasing the significant potential of indolylarylsulfones in treating AIDS and related infections (Famiglini & Silvestri, 2018).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1-phenylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-18(22-12-10-15-6-4-5-9-17(15)22)14-24-19-20-11-13-21(19)16-7-2-1-3-8-16/h1-9,11,13H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWFXWGADJDCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone

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